BE“GHE Foundational & Exploratory

Check Availability & Pricing

Introduction: The Chromophore at the
Crossroads of Synthesis and Bioactivity

Author: BenchChem Technical Support Team. Date: May 2026

Compound of Interest |

4-[(1-Phenylethyl)amino]-3-
Compound Name:
penten-2-one

Cat. No.: B312819

Get Quote

Conjugated enaminones, compounds possessing the characteristic N-C=C-C=0 backbone,

represent a cornerstone of modern synthetic and medicinal chemistry.[1] Their unique
electronic structure, an amalgamation of a nucleophilic enamine and an electrophilic enone, not
only makes them exceptionally versatile synthetic intermediates but also imparts significant
biological activities, including anticonvulsant, anti-inflammatory, and antitumor properties.[1][2]
The delocalized 1t-electron system responsible for this reactivity also defines their interaction
with electromagnetic radiation, making UV-Vis absorption spectroscopy an indispensable tool
for their characterization, quantification, and the study of their electronic behavior.

This guide provides an in-depth exploration of the principles and practices governing the UV-
Vis absorption spectra of these vital compounds. Moving beyond a simple recitation of facts,
we will delve into the causality behind experimental choices, establish self-validating protocols,
and ground our discussion in the fundamental principles of electronic spectroscopy,
empowering researchers to not only acquire high-quality data but also to interpret it with
confidence.
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Part 1: The Theoretical Foundation of Enaminone
Absorption

The absorption of UV or visible light by a molecule is not an arbitrary event; it is a quantum
mechanical phenomenon dictated by the promotion of an electron from a lower-energy
occupied molecular orbital to a higher-energy unoccupied molecular orbital.[3] For conjugated
enaminones, the most important transitions occur between the highest occupied molecular
orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which primarily involve
non-bonding (n) and pi (1) electrons.

Core Electronic Transitions: 1t - itand n - 1**

The enaminone chromophore contains both 1t bonds (from the C=C and C=0 groups) and non-
bonding lone pairs (on the nitrogen and oxygen atoms). This gives rise to two principal types of
electronic transitions:

o 11 — T (Pito Pi-star) Transitions:* These are high-energy, high-intensity absorptions that
involve the excitation of an electron from a bonding 1t orbital to an anti-bonding 1t* orbital.[2]
The extensive conjugation in the enaminone system delocalizes these 1t orbitals, reducing
the energy gap between the HOMO and LUMO.[4] This delocalization is the primary reason
enaminones absorb strongly in the UV region. These transitions typically have high molar
absorptivity (€) values, often greater than 10,000 L-mol~t-cm™1,

e n - 11 (n to Pi-star) Transitions:* These transitions involve promoting an electron from a non-
bonding orbital (typically the lone pair on the carbonyl oxygen) to an anti-bonding 1t* orbital.
Because non-bonding electrons do not form bonds, they are at a higher energy level than 1-
bonding electrons. Consequently, the n — 1t* transition requires less energy than the 1 - m*
transition and occurs at a longer wavelength.[5] However, due to poor spatial overlap
between the n and 1t* orbitals, these transitions are often "forbidden" or have a much lower
probability, resulting in significantly weaker absorption bands (¢ < 2,000 L-mol~t.cm~1).[6]
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Caption: Electronic transitions in a conjugated enaminone system.

The Impact of Molecular Structure and Environment

The precise wavelength of maximum absorption (Amax) and the molar absorptivity (g) are
exquisitely sensitive to the enaminone's structure and its chemical environment. Understanding

these influences is key to interpreting the spectrum.
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o Effect of Conjugation: Extending the 1t-conjugated system decreases the HOMO-LUMO
energy gap.[6] This results in the absorption of lower-energy (longer wavelength) light, a
phenomenon known as a bathochromic shift or "red shift." Each additional conjugated double
bond can increase the Amax by approximately 30 nm.[4]

o Substituent Effects: The electronic properties of substituents on the enaminone skeleton can
significantly tune the Amax.

o Electron-Donating Groups (EDGSs), such as amino (-NHz) or methoxy (-OCHs) groups,
particularly on the N-aryl ring, can push electron density into the m-system. This raises the
energy of the HOMO, reduces the HOMO-LUMO gap, and causes a bathochromic shift.[7]

o Electron-Withdrawing Groups (EWGS), such as nitro (-NO2z) or cyano (-CN) groups, pull
electron density from the 1t-system. This can lower the energy of the LUMO, also reducing
the HOMO-LUMO gap and leading to a bathochromic shift.[7] Para-substitution on an N-
phenyl group often results in higher molar absorptivity values.[2]

o Solvatochromism: The Solvent's Role: The polarity of the solvent can stabilize the ground
and excited states of the enaminone differently, leading to shifts in Amax—a phenomenon
called solvatochromism.[8][9]

o Tt — Tt Transitions:* The excited state (11*) is generally more polar than the ground state
(). Polar solvents will stabilize the more polar excited state to a greater extent than the
ground state, reducing the energy gap and causing a bathochromic (red) shift with
increasing solvent polarity.[10]

o n — T Transitions:* In contrast, the ground state (with its non-bonding electrons) is more
stabilized by hydrogen bonding with polar protic solvents than the excited state. This
increases the energy gap, resulting in a hypsochromic (blue) shift to shorter wavelengths
as solvent polarity increases.[6]

Part 2: A Validated Protocol for Acquiring
Enaminone UV-Vis Spectra

This section outlines a self-validating experimental workflow. The causality behind each step is
explained to ensure the generation of accurate, reproducible, and trustworthy data, in line with
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Good Laboratory Practice (GLP).[11][12]

Instrument and Material Preparation

Causality: The integrity of your results begins with a properly functioning and calibrated
instrument and immaculate materials. Contamination is a primary source of error.

o Spectrophotometer: Use a double-beam UV-Vis spectrophotometer. Ensure the instrument
has been recently calibrated for wavelength accuracy (using a holmium oxide standard),
photometric accuracy (using potassium dichromate standards), and stray light.[8][13]

e Cuvettes (Sample Cells): For analysis in the UV region (<340 nm), quartz cuvettes are
mandatory as glass and plastic absorb UV light.[14] For the visible region, high-quality glass
or plastic cuvettes may be used. Always use a matched pair of cuvettes for the reference
and sample beams to cancel out any absorbance differences from the cell material itself.

e Solvent Selection: Choose a solvent that completely dissolves the enaminone and is
transparent (does not absorb) in the wavelength range of interest. Check the solvent's UV
cutoff wavelength—the point below which it becomes opaque. For example, hexane has a
cutoff around 200 nm, while acetone absorbs up to ~330 nm, making it a poor choice for
many UV analyses.

Caption: Experimental workflow for UV-Vis spectral acquisition.

Step-by-Step Methodology

o Stock Solution Preparation: Accurately weigh a small amount (e.g., 1-5 mg) of the
enaminone sample and dissolve it in a precise volume (e.g., 10.00 mL) of the chosen
spectroscopic-grade solvent in a Class A volumetric flask. This creates a concentrated stock
solution.

o Causality: Using a stock solution allows for precise and easy serial dilutions to find the
optimal concentration.

» Working Solution Preparation: Dilute the stock solution to a concentration that will yield a
maximum absorbance (Amax) between 0.1 and 1.0. This is the optimal linear range for most

© 2026 BenchChem. All rights reserved. 5/15 Tech Support


https://webbook.nist.gov/cgi/cbook.cgi?ID=C1118667&Mask=80
https://books.google.co.jp/books/about/Solvent_Effects_on_UV_vis_Absorption_Spe.html?id=FL5QAAAAYAAJ&redir_esc=y
http://article.sapub.org/10.5923.j.jlce.20160403.01.html
https://www.frontiersin.org/journals/chemistry/articles/10.3389/fchem.2023.1295347/full
https://www.researchgate.net/publication/289416177_Solvatochromism_Effect_of_Different_Solvents_on_UV-Vis_Spectra_of_Flouresceine_and_its_Derivatives
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b312819?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

spectrophotometers according to Beer's Law (A = ebc). A typical starting concentration is
around 1 x 10=> M.

o Causality: Absorbance values above ~1.5 can be inaccurate due to stray light and detector
non-linearity. Values below 0.1 have a low signal-to-noise ratio.

Instrument Setup:

o Turn on the spectrophotometer and its lamps (Deuterium for UV, Tungsten for visible) and
allow it to warm up for at least 20-30 minutes for stabilization.

o Set the desired wavelength scan range (e.g., 200-600 nm).

Baseline Correction (Auto Zero):

(¢]

Clean two matched cuvettes by rinsing them multiple times with the solvent.

o Fill both cuvettes with the pure solvent. Wipe the clear optical faces carefully with a lint-
free tissue (e.g., Kimwipe).

o Place the cuvettes in the reference and sample holders of the spectrophotometer.

o Run a baseline scan. The instrument will store this spectrum and subtract it from
subsequent sample scans, effectively nullifying any absorbance from the solvent and the
cuvettes themselves.[9]

Sample Measurement:

o Empty the sample cuvette. Rinse it once or twice with a small amount of your working
enaminone solution before filling it.

o Place the sample cuvette back into the sample holder.

o Initiate the sample scan. The resulting spectrum will show the absorbance of the
enaminone solute only.

Data Recording: Record the Amax (wavelength of maximum absorbance) and the
absorbance value at this peak. If multiple peaks are present, record the data for all
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significant ones.

Part 3: Data Interpretation and Case Studies

The acquired spectrum is a molecular fingerprint rich with structural information. The key is to
correlate the observed peaks with the underlying electronic transitions and molecular features.

Quantitative Analysis: Molar Absorptivity (€)

Once the absorbance (A) at Amax is known, the molar absorptivity (€) can be calculated using
the Beer-Lambert Law:

e=Al/(b*c)

Where:

e Ais the absorbance at Amax (dimensionless).

e b is the path length of the cuvette (typically 1 cm).

e c is the molar concentration of the solution (mol-L™1).

The value of € is a constant for a given compound under specific conditions and is a measure
of how strongly it absorbs light at that wavelength.

Representative Spectral Data

The following table summarizes UV-Vis absorption data for representative enaminones,
illustrating the effects of structure and environment.
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Molar
Absorptivit  Transition
Solvent/Me Reference(s
Compound di Amax (nm) y (€) Type )
ium
(L-mol~*-cm (Likely)
4-Amino-3- ]
Gas Phase ~290-320 Not available 1™ - T [11]
penten-2-one
Secondary
Enaminones Aqueous 292 - 315 Varies T~ T [2]
(General)
Tertiary >300 (longer
Enaminones Aqueous than Varies - T [2]
(General) secondary)
N-Aryl
Enaminone Neutral ~15,000 -
~290 - 320 m—T [7]
(from Aqueous 25,000
dimedone)
N-(p- m - *
) P Alkaline
nitrophenyl) ~420 ~30,000 (Charge [7]
) Agqueous
Enaminone Transfer)
Coumarin-
based o )
] Acetonitrile 330, 342 Not available T~ T [4]
Enaminone
(7a)
Thiophene-
m-T
derived o ]
] Acetonitrile 416 Not available (Extended [4]
Enaminone ]
] Conj.)
(71)

Logical Interpretation Flowchart

When presented with an unknown enaminone spectrum, a systematic approach can elucidate
its structural features.
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Caption: A logical flowchart for interpreting enaminone UV-Vis spectra.
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Conclusion

The UV-Vis absorption spectrum of a conjugated enaminone is a direct reflection of its
electronic structure. By understanding the fundamental principles of T — m*and n - 1*
transitions and systematically evaluating the effects of conjugation, substitution, and solvent
interactions, researchers can harness UV-Vis spectroscopy as a powerful diagnostic tool. The
implementation of rigorous, validated experimental protocols is paramount to ensuring data
integrity. This guide provides the theoretical grounding and practical framework necessary for
drug development professionals and scientists to confidently utilize this technique, accelerating
the characterization and development of novel enaminone-based therapeutics and materials.

References

o Agilent Technologies. (n.d.). The Basics of UV-Vis Spectrophotometry. Agilent. Retrieved
from [Link]

e Greenhill, J. V. (1976). Aromatic enaminones. Part 1. Ultraviolet absorption of N-aryl
enaminones derived from dimedone. Journal of the Chemical Society, Perkin Transactions 1,
2207-2210. [Link]

e Hsieh, P. C., Chuang, R. R., & Yang, D. Y. (2024). Structural tuning of 3-enamino diketones:
exploration of solution and crystalline state photochromism. Frontiers in Chemistry, 12. [Link]

e Shimadzu. (n.d.). The Relationship Between UV-VIS Absorption and Structure of Organic
Compounds. Shimadzu Corporation. Retrieved from [Link]

» Edafiogho, I. O., et al. (2002). Ultraviolet spectroscopy of anticonvulsant enaminones.
Journal of Pharmaceutical and Biomedical Analysis, 27(6), 967-975. [Link]

» National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for
CID 136873, 4-Amino-3-penten-2-one. Retrieved from [Link].

e Mart, M., Kuyucu, I. I., & Dengiz, C. (2025). Enaminone-Based Push—Pull Chromophores:
Synthesis, Optical Properties, and Computational Insights. ResearchGate. Retrieved from
[Link]

© 2026 BenchChem. All rights reserved. 10/ 15 Tech Support


https://www.agilent.com/cs/library/primers/public/5991-3822EN_UV-Vis_Primer.pdf
https://doi.org/10.1039/P19760002207
https://www.frontiersin.org/articles/10.3389/fchem.2024.1373977/full
https://www.shimadzu.com/an/service-support/technical-support/analysis-basics/knowledge/uv-vis/relation/index.html
https://pubmed.ncbi.nlm.nih.gov/11836048/
https://pubchem.ncbi.nlm.nih.gov/compound/4-Amino-3-penten-2-one
https://www.researchgate.net/figure/UV-Vis-spectra-of-enaminone-substituted-structures-18-20_fig3_380061955
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b312819?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Hsieh, P. C., Chuang, R. R., & Yang, D. Y. (2024). Structural Tuning of -Enamino Diketones:
Exploration of Solution and Crystalline State Photochromism. ChemRxiv. [Link]

NIST. (n.d.). 3-Penten-2-one, 4-amino-. NIST Chemistry WebBook. Retrieved from [Link]

PharmaTutor. (2012). ELECTRONIC TRANSITION IN UV VISIBLE SPECTROSCOPY.
PharmaTutor. Retrieved from [Link]

CUTM Courseware. (n.d.). UV VISIBLE SPECTROSCOPY. Retrieved from [Link]

Royal Society of Chemistry. (2010). Acquiring a UV/visible spectrum and choosing cells and
solvents. YouTube. Retrieved from [Link]

Gonzalez-Arjona, D., et al. (2016). Solvatochromism: A Comprehensive Project for the Final
Year Undergraduate Chemistry Laboratory. Journal of Laboratory Chemical Education, 4(3),
45-52. [Link]

El-Taher, M. A., & Gabr, A. A. (1998). ULTRAVIOLET AND VISIBLE ABSORPTION
ANDSPECTRAL SHIFTS OF SOME SCHIFF BASES DERIVED FROM N,~-
ETHYLENEDIAMINE. Pakistan Journal of Scientific & Industrial Research, 41(3), 128-132.
[Link]

Markovi¢, J. D., et al. (2017). Theoretical analysis of the experimental UV-Vis absorption
spectra of some phenolic Schiff bases. Journal of Molecular Structure, 1141, 443-451. [Link]

Ding, E., et al. (2011). Solvatochromic Effects in the UV/vis Absorption Spectra of Some
Pyridazinium Ylides. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy,
82(1), 355-359. [Link]

ResearchGate. (n.d.). Integrated molar absorptivity, oscillator strength, A max and A max....
Retrieved from [Link]

Herodes, K. (2003). Solvent Effects on UV-vis Absorption Spectra of Some Solvatochromic
Substances in Binary Solvent Mixtures: The Preferential Solvation Model. Google Books.

Chemistry LibreTexts. (2023). Electronic Spectroscopy - Interpretation. Retrieved from [Link]

University of Craiova. (n.d.). UV-VIS Absorption spectroscopy. Retrieved from [Link]

© 2026 BenchChem. All rights reserved. 11/15 Tech Support


https://chemrxiv.org/engage/chemrxiv/article-details/65a5f1e846c861614b8dffd3
https://webbook.nist.gov/cgi/cbook.cgi?ID=C1118667&Type=UV-Vis&Index=0#UV-Vis
https://www.pharmatutor.org/articles/electronic-transition-in-uv-visible-spectroscopy
https://courseware.cutm.ac.in/wp-content/uploads/2020/05/UV-VISIBLE-SPECTROSCOPY.pdf
https://www.youtube.com/watch?v=5n5sC_p_gV8
http://www.sciepub.com/jlce/content/4/3
https://www.pjsir.org/index.php/pjsir/article/view/2873
https://doi.org/10.1016/j.molstruc.2017.03.109
https://pubmed.ncbi.nlm.nih.gov/21831688/
https://www.researchgate.net/figure/Integrated-molar-absorptivity-oscillator-strength-l-max-and-l-max-from-UV-Vis_tbl1_328956973
https://chem.libretexts.org/Bookshelves/Physical_and_Theoretical_Chemistry_Textbook_Maps/Supplemental_Modules(Physical_and_Theoretical_Chemistry)/Spectroscopy/Electronic_Spectroscopy/Electronic_Spectroscopy_Basics/Electronic_Spectroscopy_-_Interpretation
https://www.infim.ro/images/COLDOC/Suport_curs/UV-VIS_spectroscopy.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b312819?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Reddy, C. R, et al. (2013). Efficient PPA-SIO 2 -catalyzed Synthesis of 3-enaminones Under
Solvent-Free Conditions. Letters in Organic Chemistry, 10(10), 731-737. [Link]

Ashwood, B., & Crespo-Hernandez, C. E. (2017). Solvatochromic Effects on the Absorption
Spectrum of 2-Thiocytosine. The Journal of Physical Chemistry A, 121(18), 3469-3478. [Link]

El-Sayed, R., & Ali, A. A. (2021). Solvent Effects on the UV-Visible Absorption Spectra of
Some New 3-Methyl-5-(Phenylamino)-4-((4-Phenylazo-Phenyl)azo)thiophene Dyes.
Molbank, 2021(1), M1196. [Link]

DSpace. (2021). Study of Solvent Effects on the Electronic Absorption Spectra of
synthesized acrylates in different Solvents. Retrieved from [Link]

Eye On Annapolis. (2025). 7 Advanced Tips for UV-Vis Spectroscopy Data Precision.
Retrieved from [Link]

Mettler Toledo. (n.d.). Pharmacopeia-compliant UV/Vis Performance Verification. White
Paper. Retrieved from [Link]

Michigan State University. (n.d.). UV-Visible Spectroscopy. Department of Chemistry.
Retrieved from [Link]

Pratiwi, H., & Nandiyanto, A. B. D. (2021). How to Read and Interpret UV-VIS
Spectrophotometric Results in Determining the Structure of Chemical Compounds.
Indonesian Journal of Educational Research and Technology, 2(1), 1-10. [Link]

Chemistry LibreTexts. (2022). UV-Visible Spectroscopy. Retrieved from [Link]

Rochester Institute of Technology. (2020). Standard Operating Procedure: Shimadzu UV-
2600. Retrieved from [Link]

Universal Lab. (2024). The Operating Manual for UV-Vis Spectrophotometer. Retrieved from
[Link]

Pharmaguideline. (n.d.). SOP for Calibration of UV-Vis Spectrophotometer. Retrieved from
[Link]

© 2026 BenchChem. All rights reserved. 12 /15 Tech Support


https://www.ingentaconnect.com/content/ben/loc/2013/00000010/00000010/art00009
https://pubs.acs.org/doi/10.1021/acs.jpca.7b02008
https://www.mdpi.com/1422-8599/2021/1/M1196
https://dspace.uobasrah.edu.iq/jspui/handle/123456789/4255
https://www.eyeonannapolis.net/2025/02/7-advanced-tips-for-uv-vis-spectroscopy-data-precision/
https://www.mt.com/dam/mt_ext_files/Editorial/Generic/4/UV-Vis-Spectrophotometer-Performance-Verification-White-Paper_Editorial-Generic_11234311_files/uv-vis-spectrophotometer-performance-verification-white-paper.pdf
https://www2.chemistry.msu.edu/faculty/reusch/virttxtjml/spectrpy/uv-vis/spectrum.htm
https://ejournal.upi.edu/index.php/ijert/article/view/35171
https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/04%3A_Structure_Determination_I/4.04%3A_UV-Visible_Spectroscopy
https://www.rit.edu/science/sites/rit.edu.science/files/2022-09/UV-2600%20SOP_1.pdf
https://www.universelab.com/blog/the-operating-manual-for-uv-vis-spectrophotometer
https://www.pharmaguideline.com/2011/01/sop-for-calibration-of-uv-vis.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b312819?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“BHE Foundational & Exploratory

Check Availability & Pricing

NABI. (2025). UV-Vis Spectroscopy for Medical Devices: Simple Guide. Retrieved from [Link]

SlideShare. (2024). GOOD LABORATORY PRACTICES. Retrieved from [Link]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. Efficient PPA-SiO2-catalyzed Synthesis of 3-enaminones Under Solvent-Free Conditions
[mdpi.com]

2. Ultraviolet spectroscopy of anticonvulsant enaminones - PubMed
[pubmed.ncbi.nlm.nih.gov]

3. Vibrational assignment of 4-amino-3-penten-2-one - PubMed [pubmed.ncbi.nim.nih.gov]

4. Structural tuning of B-enamino diketones: exploration of solution and crystalline state
photochromism - PMC [pmc.ncbi.nim.nih.gov]

5. researchgate.net [researchgate.net]

6. The Relationship Between UV-VIS Absorption and Structure of Organic Compounds :
SHIMADZU (Shimadzu Corporation) [shimadzu.com]

7. Aromatic enaminones. Part 1. Ultraviolet absorption of N-aryl enaminones derived from
dimedone - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing)
[pubs.rsc.org]

8. Solvatochromism: A Comprehensive Project for the Final Year Undergraduate Chemistry
Laboratory [article.sapub.org]

9. "Solvatochromic Effects on the Absorption Spectrum of 2-Thiocytosine” by Brennan
Ashwood and Carlos E. Crespo-Hernandez [commons.case.edu]

10. dcfinechemicals.com [dcfinechemicals.com]
11. 3-Penten-2-one, 4-amino- [webbook.nist.gov]

12. Solvent Effects on UV-vis Absorption Spectra of Some Solvatochromic ... - Koit Herodes -
Google 7'y 2 X [books.google.co.jp]

© 2026 BenchChem. All rights reserved. 13/15 Tech Support


https://www.nabi-lab.com/resources-and-guides/uv-vis-spectroscopy-for-medical-devices-simple-guide/
https://www.slideshare.net/slideshows/good-laboratory-practices-pdf-267923485
https://www.benchchem.com/product/b312819?utm_src=pdf-custom-synthesis#bc-rfq
https://www.mdpi.com/1420-3049/18/12/15182
https://www.mdpi.com/1420-3049/18/12/15182
https://pubmed.ncbi.nlm.nih.gov/11814847/
https://pubmed.ncbi.nlm.nih.gov/11814847/
https://pubmed.ncbi.nlm.nih.gov/12166739/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10661371/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10661371/
https://www.researchgate.net/figure/UV-Vis-spectra-of-enaminone-substituted-structures-22-24_fig3_391157160
https://www.shimadzu.com/an/service-support/technical-support/technical-information/uv-vis/uv-ap/apl/index.html
https://www.shimadzu.com/an/service-support/technical-support/technical-information/uv-vis/uv-ap/apl/index.html
https://pubs.rsc.org/en/content/articlelanding/1976/p1/p19760002207
https://pubs.rsc.org/en/content/articlelanding/1976/p1/p19760002207
https://pubs.rsc.org/en/content/articlelanding/1976/p1/p19760002207
http://article.sapub.org/10.5923.j.jlce.20160403.01.html
http://article.sapub.org/10.5923.j.jlce.20160403.01.html
https://commons.case.edu/facultyworks/909/
https://commons.case.edu/facultyworks/909/
https://www.dcfinechemicals.com/en/products/pharma/4-amino-3-penten-2-one-detail/
https://webbook.nist.gov/cgi/cbook.cgi?ID=C1118667&Mask=80
https://books.google.co.jp/books/about/Solvent_Effects_on_UV_vis_Absorption_Spe.html?id=FL5QAAAAYAAJ&redir_esc=y
https://books.google.co.jp/books/about/Solvent_Effects_on_UV_vis_Absorption_Spe.html?id=FL5QAAAAYAAJ&redir_esc=y
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b312819?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Foundational & Exploratory

Check Availability & Pricing

o 13. Frontiers | Structural tuning of 3-enamino diketones: exploration of solution and
crystalline state photochromism [frontiersin.org]

o 14. researchgate.net [researchgate.net]

e To cite this document: BenchChem. [Introduction: The Chromophore at the Crossroads of
Synthesis and Bioactivity]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b312819/docs#introduction-the-chromophore-at-the-
crossroads-of-synthesis-and-bioactivity]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?
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